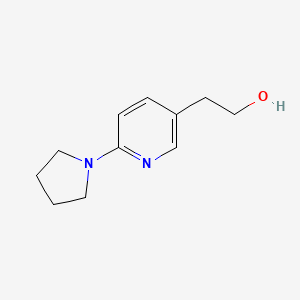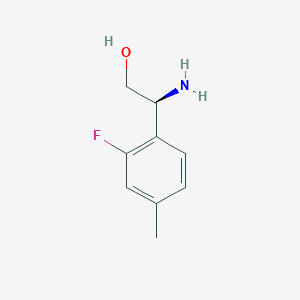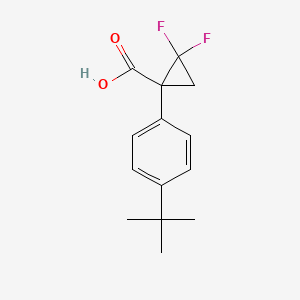
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with a carboxylic acid group and two fluorine atoms. The tert-butylphenyl group attached to the cyclopropane ring enhances its stability and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst. For example, the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst can yield the cyclopropane ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a halogenation reaction, where a suitable precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Attachment of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with a suitable electrophile in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Esters, amides, or carboxylate salts.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
科学的研究の応用
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or cellular signaling pathways. The presence of the difluoromethyl group and the tert-butylphenyl group enhances its binding affinity and specificity towards target molecules.
類似化合物との比較
Similar Compounds
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-methanol: Similar structure with a methanol group instead of a carboxylic acid group.
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-amine: Similar structure with an amine group instead of a carboxylic acid group.
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-ester: Similar structure with an ester group instead of a carboxylic acid group.
Uniqueness
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxylic acid group allows for versatile chemical modifications, while the difluoromethyl group enhances its stability and reactivity.
特性
分子式 |
C14H16F2O2 |
|---|---|
分子量 |
254.27 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H16F2O2/c1-12(2,3)9-4-6-10(7-5-9)13(11(17)18)8-14(13,15)16/h4-7H,8H2,1-3H3,(H,17,18) |
InChIキー |
HPPHRPMZWKDOEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CC2(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


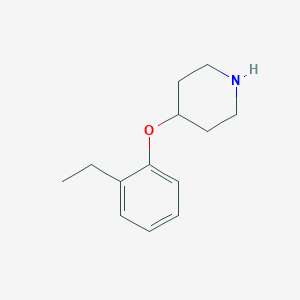

![(cyclohexylmethyl)[(1-methyl-1H-1,2,3-triazol-5-yl)methyl]aminedihydrochloride](/img/structure/B13594128.png)
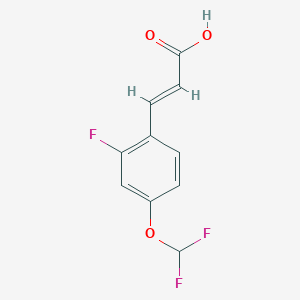
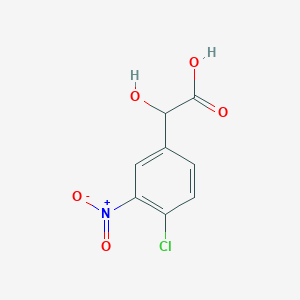
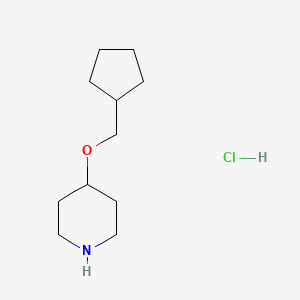

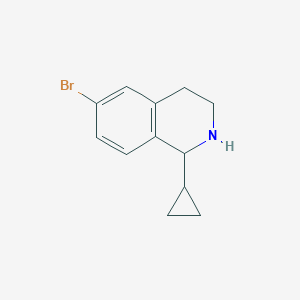

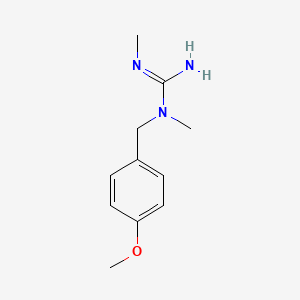
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)
